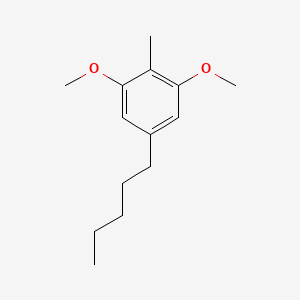
1,3-Dimethoxy-2-methyl-5-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-2-methyl-5-pentylbenzene is an organic compound with the molecular formula C14H22O2 It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a pentyl group attached to the benzene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,3-Dimethoxy-2-methyl-5-pentylbenzol kann durch elektrophile aromatische Substitutionsreaktionen synthetisiert werden. Der allgemeine Mechanismus beinhaltet die Bildung einer Sigma-Bindung zum Benzolring, wodurch ein positiv geladenes Benzenonium-Zwischenprodukt entsteht, gefolgt von der Entfernung eines Protons, um den substituierten Benzolring zu erhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 1,3-Dimethoxy-2-methyl-5-pentylbenzol verwenden typischerweise 3,5-Dimethoxybenzoesäure als Ausgangsmaterial. Die Verbindung unterliegt einer Reihe von Reaktionen, darunter Alkylierung und Methylierung, um die Pentyl- bzw. Methylgruppen einzuführen .
Analyse Chemischer Reaktionen
Reaktionstypen
1,3-Dimethoxy-2-methyl-5-pentylbenzol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen sind üblich, wobei die Methoxygruppen durch andere Substituenten ersetzt werden können
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Brom und Chlor in Gegenwart eines Katalysators werden für Halogenierungsreaktionen verwendet
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und andere reduzierte Derivate.
Substitution: Halogenierte Benzolderivate
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-2-methyl-5-pentylbenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Auf seine mögliche Rolle in biologischen Signalwegen untersucht.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und antioxidativer Wirkungen.
Industrie: Wird zur Herstellung von Spezialchemikalien und Materialien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 1,3-Dimethoxy-2-methyl-5-pentylbenzol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann es in bestimmten biologischen Systemen die chemotaktische Zellansammlung und die Sporenreifung über verschiedene Mechanismen regulieren. Die Verbindung kann die Expression von Genen modulieren, die an Signalwegen beteiligt sind, wie dem zyklischen Adenosinmonophosphat (cAMP)-Signalweg .
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-2-methyl-5-pentylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may regulate chemotactic cell aggregation and spore maturation via different mechanisms in certain biological systems. The compound can modulate the expression of genes involved in signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-5-pentylbenzol-1,3-diol: Ähnlich in der Struktur, jedoch mit Hydroxylgruppen anstelle von Methoxygruppen.
1,3-Dimethoxy-5-pentylbenzol: Fehlt die Methylgruppe, die in 1,3-Dimethoxy-2-methyl-5-pentylbenzol vorhanden ist
Einzigartigkeit
1,3-Dimethoxy-2-methyl-5-pentylbenzol ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus Methoxy-, Methyl- und Pentylgruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1,3-dimethoxy-2-methyl-5-pentylbenzene |
InChI |
InChI=1S/C14H22O2/c1-5-6-7-8-12-9-13(15-3)11(2)14(10-12)16-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
SWDKSAODLDQIEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


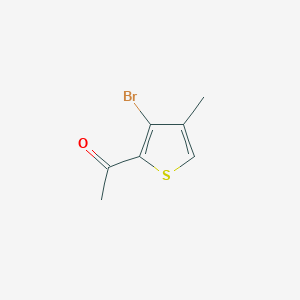
![1-[1-(Difluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B11715049.png)

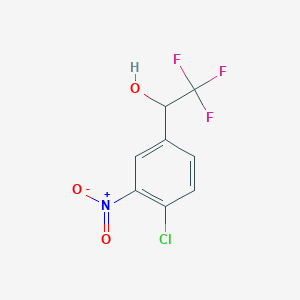
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine](/img/structure/B11715066.png)
![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)
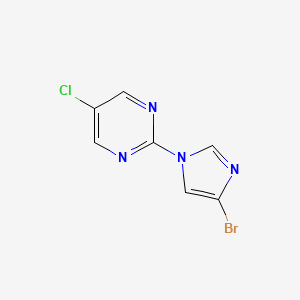
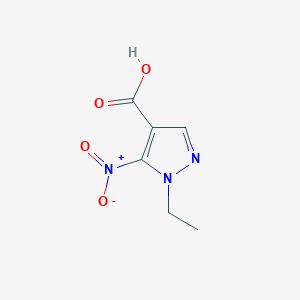
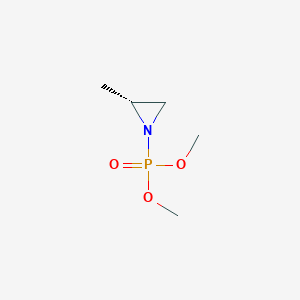
![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)
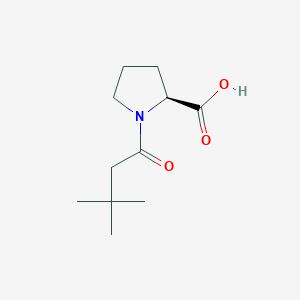

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
